molecular formula C17H25NO3 B1204347 Mesembrinol CAS No. 23544-42-5

Mesembrinol

Cat. No.: B1204347
CAS No.: 23544-42-5
M. Wt: 291.4 g/mol
InChI Key: KPMLOZVRLWHOBN-COXVUDFISA-N
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Description

Mesembrinol is an alkaloid compound found in the plant Sceletium tortuosum, commonly known as kanna. This plant has been traditionally used by indigenous people in South Africa for its mood-enhancing properties. This compound is one of several alkaloids present in kanna, contributing to its pharmacological effects.

Scientific Research Applications

Mesembrinol has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other alkaloids.

    Biology: Studied for its effects on neurotransmitter systems.

    Medicine: Investigated for its potential antidepressant and anxiolytic properties.

    Industry: Used in the development of dietary supplements and herbal remedies.

Mechanism of Action

While there isn’t specific information available on the mechanism of action of Mesembrinol, related alkaloids such as Mesembrine have been shown to act as a serotonin reuptake inhibitor (K i = 1.4 nM), and more recently, has also been found to behave as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) (K i = 7,800 nM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mesembrinol involves several steps, starting from the extraction of the alkaloid from the plant material. The plant material is typically subjected to Soxhlet extraction using a suitable solvent such as ethanol. The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Sceletium tortuosum. The plant material is harvested, dried, and then subjected to solvent extraction. The extract is concentrated and purified using industrial-scale chromatography to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Mesembrinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mesembrine.

    Reduction: Reduction of this compound can yield dihydrothis compound.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Mesembrine

    Reduction: Dihydrothis compound

    Substitution: Various N-substituted derivatives

Comparison with Similar Compounds

Similar Compounds

  • Mesembrine
  • Mesembrenone
  • Mesembranol

Uniqueness

Mesembrinol is unique among its analogs due to its specific chemical structure, which allows it to interact with multiple neurotransmitter systems. This multifaceted mechanism of action may contribute to its potential therapeutic benefits, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3aS,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3/t13-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLOZVRLWHOBN-COXVUDFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1C[C@@H](CC2)O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331739
Record name Mesembrinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23544-42-5
Record name (-)-Mesembranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23544-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesembrinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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